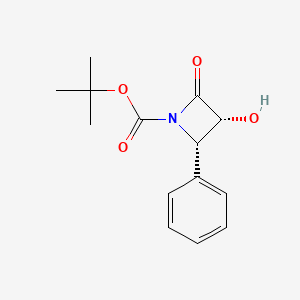

(3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine

描述

(3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine is a β-lactam derivative featuring a four-membered azetidine ring. Key structural elements include:

- Boc (tert-butoxycarbonyl) protecting group: Enhances stability during synthetic processes and prevents unwanted side reactions at the nitrogen atom .

- Stereochemistry: The (3R,4S) configuration is critical for its interaction with biological targets, such as enzymes involved in antibiotic resistance or chiral synthesis .

- Substituents: A phenyl group at position 4 and a triethylsilyloxy group at position 3, which influence solubility and reactivity .

This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for β-lactam antibiotics and protease inhibitors.

属性

分子式 |

C14H17NO4 |

|---|---|

分子量 |

263.29 g/mol |

IUPAC 名称 |

tert-butyl (3R,4S)-3-hydroxy-2-oxo-4-phenylazetidine-1-carboxylate |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10(11(16)12(15)17)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3/t10-,11+/m0/s1 |

InChI 键 |

HEPUXLWZYXEISX-WDEREUQCSA-N |

手性 SMILES |

CC(C)(C)OC(=O)N1[C@H]([C@H](C1=O)O)C2=CC=CC=C2 |

规范 SMILES |

CC(C)(C)OC(=O)N1C(C(C1=O)O)C2=CC=CC=C2 |

产品来源 |

United States |

准备方法

Stereoselective Synthesis via Chiral Building Blocks

One of the most prominent approaches involves the use of chiral starting materials, such as (S)-3-[5-(4-fluorophenyl)-1,5-oxopentyl]-4-phenyl-oxazolidin-2-one, which undergoes ketalization followed by stereoselective reduction and subsequent functionalization steps. This method ensures stereochemical fidelity at the (3R,4S) centers.

- Ketalization: Reaction of the oxazolidinone with alcohols (e.g., methyl, ethyl, or butyl) in the presence of acids like p-toluenesulfonic acid and molecular sieves to form ketal intermediates (Stage 1).

- Reaction with Protected Imines: Addition of protected imines with Lewis acids such as titanium tetrachloride under low temperatures (−40 to 0°C) to introduce the amino and hydroxyl functionalities stereoselectively (Stage 2).

- Deprotection and Stereoselective Reduction: Acidic deprotection of protecting groups followed by asymmetric reduction using chiral hydride reagents (e.g., borane with chiral ligands) to establish the stereochemistry at the hydroxyl group (Stage 3).

Protection and Deprotection Strategies

Protection of hydroxyl groups as tert-butyldimethylsilyl (TBDMS), trimethylsilyl (TMS), or benzyl groups is crucial to prevent side reactions during multi-step synthesis. The choice of protecting groups depends on stability under reaction conditions and ease of removal.

- Acidic hydrolysis using trifluoroacetic acid or dilute hydrochloric acid at controlled temperatures (0–100°C).

- Use of fluoride ions (e.g., tetrabutylammonium fluoride) for silyl group removal.

Stereoselective Reduction and Final Assembly

The key stereocenters at positions 3 and 4 are introduced via asymmetric hydride reductions, often employing chiral catalysts such as (R)-o-tolyl-CBS-oxazaborolidine or borane complexes with chiral ligands. These reagents favor the formation of the desired stereoisomer with high enantiomeric purity.

- Temperature: −30°C to +40°C

- Solvent: Inert organic solvents like tetrahydrofuran or dichloromethane

- Reagents: Chiral hydride reagents, borane derivatives

| Reagent | Temperature | Enantiomeric Excess | Reference |

|---|---|---|---|

| Borane + chiral ligand | −30°C to +40°C | >98% |

Summary of the Preparation Pathway

化学反应分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization:

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Conditions : Room temperature, 1–2 hours

-

Yield : >95% (based on analogous Boc-azetidine deprotection in )

Mechanistic Insight :

Protonation of the Boc carbamate oxygen leads to carbamic acid formation, releasing CO₂ and generating the free amine. The reaction preserves the azetidine ring integrity and stereochemistry .

Functionalization of the 3-Hydroxyl Group

The 3-oxhydryl (-OH) group undergoes diverse transformations, enabling further derivatization:

Silylation for Protection

-

Reagent : Triethylsilyl (TES) chloride, imidazole

-

Conditions : DCM, 0°C to RT, 12 hours

-

Product : (3R,4S)-3-(Triethylsilyloxy)-2-oxo-4-phenyl-1-Boc-azetidine

Application : Silylation prevents undesired side reactions during subsequent steps (e.g., nucleophilic substitutions) .

Mitsunobu Reaction for Ether Formation

-

Reagents : DIAD, PPh₃, alcohols (R-OH)

-

Conditions : THF, 0°C to RT, 6–8 hours

-

Product : 3-Alkoxy-2-oxo-4-phenyl-1-Boc-azetidine derivatives

Stereochemical Outcome : Retention of configuration at C3 due to the Mitsunobu mechanism .

Ring-Opening Reactions

The strained azetidine ring undergoes nucleophilic ring-opening, particularly under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

-

Reagent : HCl (6M), THF/H₂O (1:1)

-

Conditions : Reflux, 24 hours

-

Product : (2R,3S)-3-Hydroxy-4-phenyl-2-aminobutanamide

Mechanism : Protonation of the ring nitrogen facilitates nucleophilic attack by water at C2, breaking the ring .

Nucleophilic Attack by Amines

-

Reagent : Benzylamine, DBU (catalyst)

-

Conditions : Acetonitrile, 65°C, 4 hours

-

Product : (3R)-3-(Benzylamino)-4-phenyl-2-oxo-1-Boc-azetidine

Key Observation : The reaction proceeds via aza-Michael addition, retaining stereochemistry at C3 and C4 .

Cross-Coupling Reactions

The azetidine scaffold participates in transition-metal-catalyzed couplings for complex molecule synthesis:

Suzuki–Miyaura Cross-Coupling

-

Substrate : Brominated derivative of (3R,4S)-2-oxo-3-oxhydryl-4-phenyl-1-Boc-azetidine

-

Catalyst : Pd(PPh₃)₄

-

Conditions : K₂CO₃, DME/H₂O, 80°C, 12 hours

-

Product : 3-Substituted-4-phenylazetidine hybrids

Example : Coupling with boronic acids introduces aryl/heteroaryl groups at C3, enabling diversity-oriented synthesis .

Reduction of the 2-Keto Group

The 2-oxo group is reduced to a hydroxyl group under controlled conditions:

-

Reagent : NaBH₄, CeCl₃·7H₂O (Luche conditions)

-

Conditions : MeOH, 0°C, 1 hour

-

Product : (2R,3R,4S)-2,3-Dihydroxy-4-phenyl-1-Boc-azetidine

Stereoselectivity : Chelation-controlled reduction preserves the (3R,4S) configuration .

Key Research Findings

-

Steric and Electronic Effects : The phenyl group at C4 stabilizes the azetidine ring against ring-opening but slightly reduces reactivity in cross-coupling reactions .

-

Stereochemical Integrity : The (3R,4S) configuration remains intact during most reactions unless harsh conditions (e.g., strong bases) are applied .

-

Solubility : The Boc-protected derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), enabling homogeneous reaction conditions .

This compound serves as a versatile intermediate for synthesizing bioactive molecules, including protease inhibitors and chiral ligands, with applications in medicinal chemistry and catalysis .

科学研究应用

(3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine has a wide range of applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and can be used to study stereoselective reactions.

Biology: The compound’s unique structure makes it a useful tool for investigating enzyme-substrate interactions and protein-ligand binding.

Industry: Used in the production of advanced materials and as a building block for various chemical products

作用机制

The mechanism of action of (3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. Pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .

相似化合物的比较

Structural and Functional Group Variations

The table below highlights key differences between the target compound and its analogues:

Stereochemical and Reactivity Considerations

- Stereochemistry: The (3R,4S) configuration in the target compound is essential for binding to enzymes like HILDH, as shown in studies comparing (2S,3R,4R)- and (2S,3R,4S)-4-HIL isomers . Minor stereochemical deviations can disrupt hydrogen bonding or salt bridges critical for activity.

- Protecting Groups : The Boc group in the target compound requires acidic deprotection (e.g., TFA), whereas silyl groups (e.g., triethylsilyloxy) are removed under basic conditions . In contrast, analogues like the methoxyphenyl derivative lack protecting groups, simplifying synthesis but limiting functionalization options .

生物活性

(3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This azetidine derivative has been studied for its role in various therapeutic applications, particularly in cancer treatment as an intermediate in the synthesis of paclitaxel, a well-known chemotherapeutic agent.

- Molecular Formula : C14H17NO4

- Molecular Weight : 263.289 g/mol

- CAS Number : 155874-22-9

- IUPAC Name : tert-butyl (3R,4S)-3-hydroxy-2-oxo-4-phenylazetidine-1-carboxylate

The biological activity of this compound is primarily linked to its interaction with microtubules. It acts as an intermediate in the synthesis of paclitaxel, which stabilizes microtubules and prevents their depolymerization, leading to apoptosis in cancer cells.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antineoplastic Activity : As a precursor to paclitaxel, it contributes to the compound's efficacy in treating various malignancies including breast, ovarian, and lung cancers.

- Microtubule Stabilization : The compound has been shown to bind to tubulin, inhibiting its normal function and thereby disrupting mitotic processes in cancer cells.

- Potential Neuroprotective Effects : Some studies suggest that azetidine derivatives may possess neuroprotective properties, although further research is needed.

Table 1: Summary of Biological Activities

Research Highlights

- A study demonstrated that this compound significantly inhibits the growth of various cancer cell lines when used as part of a synthesis pathway for paclitaxel .

- Another investigation focused on the compound's ability to stabilize microtubules, showing enhanced efficacy compared to other derivatives .

- Preliminary findings have suggested neuroprotective effects in animal models, indicating potential applications beyond oncology .

常见问题

Basic Research Questions

Q. How can the stereochemical configuration of (3R,4S)-2-oxo-3-oxhydryl-4-phenyl-1-boc-azetidine be rigorously confirmed during synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute stereochemical determination. For example, in structurally analogous azetidine derivatives, SC-XRD at 124 K confirmed the (3R,4S) configuration by analyzing bond angles and torsion parameters (e.g., C15–C14–N1 = 119.60°, C16–C15–C14 = 119.60°) . Nuclear Overhauser Effect (NOE) NMR experiments can supplement this by probing spatial proximity of protons in solution.

Q. What synthetic strategies are effective for introducing the Boc (tert-butoxycarbonyl) protecting group to the azetidine nitrogen?

- Methodological Answer : The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., DMAP or TEA in THF). For sterically hindered azetidines, kinetic control at low temperatures (−20°C to 0°C) minimizes side reactions. Evidence from tert-butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate synthesis highlights the importance of protecting the hydroxyl group (e.g., triethylsilyl) prior to Boc activation to avoid competing reactions .

Q. How can the stability of the β-lactam (2-oxo) ring be assessed under varying pH conditions?

- Methodological Answer : Accelerated stability studies in buffered solutions (pH 1–12) at 25–40°C, monitored by HPLC, reveal degradation kinetics. For instance, β-lactam analogs show increased ring-opening hydrolysis under acidic (pH < 3) or strongly basic (pH > 10) conditions, with degradation products identified via LC-MS/MS. Thermodynamic parameters (ΔH‡, ΔS‡) derived from Arrhenius plots predict shelf-life under storage conditions .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the 3-oxhydryl group in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation barriers. For example, the nucleophilic attack of amines on the carbonyl carbon of the β-lactam ring can be simulated to assess steric and electronic effects of the phenyl and Boc substituents. Solvent effects (PCM model) and Fukui indices further quantify site-specific reactivity .

Q. How does the phenyl substituent at C4 influence the compound’s pharmacokinetic properties, such as metabolic stability?

- Methodological Answer : In vitro microsomal assays (human liver microsomes, CYP450 isoforms) paired with metabolite profiling (e.g., UPLC-QTOF) identify oxidation hotspots. The 4-phenyl group may undergo hydroxylation via CYP3A4, forming para-hydroxy metabolites. Comparative studies with analogs lacking the phenyl group (e.g., 4-cyano derivatives) quantify its role in modulating metabolic clearance .

Q. What experimental designs are optimal for resolving contradictions in reported bioactivity data for azetidine derivatives?

- Methodological Answer : Systematic replication under controlled conditions (e.g., standardized cell lines, ATP concentration in kinase assays) reduces variability. For instance, discrepancies in IC₅₀ values for kinase inhibition may arise from assay temperature or DMSO concentration. Bayesian meta-analysis of published datasets identifies outliers and reconciles conflicting results .

Q. How can environmental degradation pathways of this compound be modeled to assess ecotoxicological risks?

- Methodological Answer : Hydrolysis and photolysis studies under simulated environmental conditions (e.g., UV light at 254 nm, pH 7.4) track degradation products. QSAR (Quantitative Structure-Activity Relationship) models predict ecotoxicity endpoints (e.g., LC₅₀ for Daphnia magna) based on fragment contributions from the Boc group and phenyl ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。